molecular formula C10H10N3NaO3S B12674556 Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate CAS No. 83949-49-9

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12674556
CAS No.: 83949-49-9
M. Wt: 275.26 g/mol
InChI Key: CUZFQBAENHLIPH-UHFFFAOYSA-M
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Description

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is a chemical compound with the molecular formula C10H10N3NaO3S It is known for its unique structure, which includes a pyrazole ring and a benzenesulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced pyrazole derivatives.

Scientific Research Applications

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: A basic pyrazole structure without the benzenesulphonate group.

    3-Methyl-1H-pyrazole: Similar to the compound but lacks the sulphonate group.

    Benzenesulphonic acid: Contains the sulphonate group but lacks the pyrazole ring.

Uniqueness

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is unique due to its combined structure of a pyrazole ring and a benzenesulphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

83949-49-9

Molecular Formula

C10H10N3NaO3S

Molecular Weight

275.26 g/mol

IUPAC Name

sodium;3-(5-imino-3-methyl-4H-pyrazol-1-yl)benzenesulfonate

InChI

InChI=1S/C10H11N3O3S.Na/c1-7-5-10(11)13(12-7)8-3-2-4-9(6-8)17(14,15)16;/h2-4,6,11H,5H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

CUZFQBAENHLIPH-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=N)C1)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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